[(2-Bromo-5-chlorophenyl)methyl](2-ethoxyethyl)amine
Description
Chemical Structure: (2-Bromo-5-chlorophenyl)methylamine consists of a 2-bromo-5-chlorophenyl group attached to a methylene bridge, which is further connected to a 2-ethoxyethylamine moiety. The bromo and chloro substituents on the aromatic ring confer electron-withdrawing effects, while the ethoxy group in the amine side chain enhances solubility in polar organic solvents.
Applications: Likely serves as an intermediate in pharmaceutical or agrochemical synthesis, leveraging halogen substituents for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Properties
Molecular Formula |
C11H15BrClNO |
|---|---|
Molecular Weight |
292.60 g/mol |
IUPAC Name |
N-[(2-bromo-5-chlorophenyl)methyl]-2-ethoxyethanamine |
InChI |
InChI=1S/C11H15BrClNO/c1-2-15-6-5-14-8-9-7-10(13)3-4-11(9)12/h3-4,7,14H,2,5-6,8H2,1H3 |
InChI Key |
BCBAMDYNCBWJOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=C(C=CC(=C1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chlorophenyl)methylamine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with 2-ethoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of (2-Bromo-5-chlorophenyl)methylamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-chlorophenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives.
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or alcohol derivatives.
Scientific Research Applications
(2-Bromo-5-chlorophenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, or anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.
Material Science: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of (2-Bromo-5-chlorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine and chlorine substituents on the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets, while the ethoxyethyl amine group can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(2-Bromo-5-methoxyphenyl)methylamine (CAS 1497963-02-6)
- Molecular Formula: C₁₂H₁₈BrNO₂
- Molecular Weight : 288.19 g/mol
- Key Differences : Methoxy (-OCH₃) replaces the chloro (-Cl) substituent at the 5-position.
- Impact :
- Methoxy is electron-donating, increasing electron density on the aromatic ring compared to chloro.
- Enhanced solubility in polar solvents due to the ether group.
- Source :
[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine (CAS 1934517-99-3)
- Molecular Formula: C₉H₁₀BrF₂NO
- Molecular Weight : 282.09 g/mol
- Key Differences : Difluoroethoxy (-OCH₂CF₂H) replaces both chloro and ethoxyethylamine groups.
- Impact :
- Fluorine atoms increase metabolic stability and lipophilicity.
- Smaller amine group (methanamine vs. 2-ethoxyethylamine) reduces steric hindrance.
- Source :
Variations in the Amine Moiety
N-[(2-Bromo-5-chlorophenyl)methyl]cyclopropanamine (CAS 1539691-22-9)
- Molecular Formula : C₁₀H₁₁BrClN
- Molecular Weight : 260.56 g/mol
- Key Differences : Cyclopropanamine replaces 2-ethoxyethylamine.
- Lower solubility in polar solvents compared to ethoxyethyl-containing analogs.
- Source :
(2-Bromo-5-methoxyphenyl)methyl(methyl)amine (CAS 767289-08-7)
Comparative Data Table
| Compound Name | Molecular Formula | MW (g/mol) | Aromatic Substituents | Amine Moiety | Key Properties |
|---|---|---|---|---|---|
| Target Compound | C₁₀H₁₂BrClNO | 288.19* | 2-Br, 5-Cl | 2-Ethoxyethylamine | High polarity, electron-withdrawing effects |
| (2-Bromo-5-methoxyphenyl)methylamine | C₁₂H₁₈BrNO₂ | 288.19 | 2-Br, 5-OCH₃ | 2-Ethoxyethylamine | Enhanced solubility, electron-donating |
| N-[(2-Bromo-5-Cl-phenyl)methyl]cyclopropanamine | C₁₀H₁₁BrClN | 260.56 | 2-Br, 5-Cl | Cyclopropanamine | Steric strain, lower solubility |
| [2-Bromo-5-(difluoroethoxy)phenyl]methanamine | C₉H₁₀BrF₂NO | 282.09 | 2-Br, 5-OCH₂CF₂H | Methanamine | High lipophilicity, metabolic stability |
| (2-Bromo-5-methoxyphenyl)methyl(methyl)amine | C₉H₁₂BrNO | 230.10 | 2-Br, 5-OCH₃ | Methylamine | Low steric bulk, higher volatility |
Research Findings and Implications
- Electronic Effects : Chloro and bromo substituents (target compound) favor electrophilic substitution at meta/para positions, whereas methoxy analogs () direct reactivity to ortho/para positions .
- Solubility: Ethoxyethylamine side chains (target compound, ) improve solubility in ethanol and DMSO compared to cyclopropanamine or methylamine derivatives .
- Synthetic Utility : Halogenated analogs are preferred substrates for palladium-catalyzed cross-coupling reactions, critical in drug discovery .
Biological Activity
(2-Bromo-5-chlorophenyl)methylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of bromine and chlorine substituents on the phenyl ring and an ethoxyethyl amine group, has been investigated for its antimicrobial, anticancer, and neuroprotective properties.
Chemical Structure
The molecular formula for (2-Bromo-5-chlorophenyl)methylamine is C11H15BrClN, with a molecular weight of approximately 292.6 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The halogen substituents (bromine and chlorine) may influence the compound's binding affinity to enzymes and receptors, potentially altering their activity. It is hypothesized that the compound may engage in non-covalent interactions such as hydrogen bonding and van der Waals forces with biological macromolecules, which can lead to various therapeutic effects.
Antimicrobial Properties
Research indicates that (2-Bromo-5-chlorophenyl)methylamine exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising antibacterial efficacy, particularly against resistant strains .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Salmonella enterica | 12.5 |
Anticancer Activity
Preliminary studies have suggested that the compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptosis-related proteins.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF-7 (breast cancer) | 20.0 |
Neuroprotective Effects
Recent investigations have pointed towards the neuroprotective potential of (2-Bromo-5-chlorophenyl)methylamine. Animal models have demonstrated that it can mitigate neurodegeneration associated with conditions such as Alzheimer's disease, likely through antioxidant mechanisms and inhibition of neuroinflammation .
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : A study evaluated the effectiveness of (2-Bromo-5-chlorophenyl)methylamine against multidrug-resistant E. coli isolates. The compound showed significant antibacterial activity with an MIC lower than conventional antibiotics like ciprofloxacin.
- Cancer Cell Line Study : In a comparative study involving various synthetic derivatives, (2-Bromo-5-chlorophenyl)methylamine was found to be more effective than several analogs in inhibiting the proliferation of MCF-7 cells, suggesting its potential as a lead compound in anticancer drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
